molecular formula C20H15N3 B11756260 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

Cat. No.: B11756260
M. Wt: 297.4 g/mol
InChI Key: JGBUHLRQGMOTPT-UHFFFAOYSA-N
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Description

4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine typically involves the condensation of benzil, ammonium acetate, and a suitable aldehyde in the presence of a catalyst. One-pot condensation reactions are commonly used, where the reactants are combined in a single reaction vessel and heated under reflux conditions in solvents such as glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
  • 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-(3-phenyl-2-propenylidene)propanohydrazide

Uniqueness

4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C20H15N3/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H,(H,22,23)

InChI Key

JGBUHLRQGMOTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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